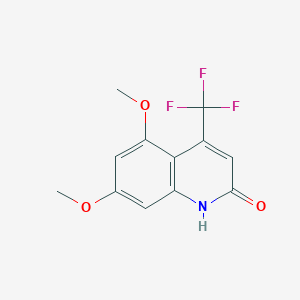
5,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by the presence of methoxy groups at the 5th and 7th positions, a trifluoromethyl group at the 4th position, and a quinolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and trifluoromethyl ketone.
Cyclization: The key step involves the cyclization of the intermediate to form the quinolinone core. This can be achieved through various cyclization reactions, such as the Pfitzinger reaction or the Friedländer synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinolinone derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted quinolinone derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
5,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
5,7-dimethoxy-4-methylquinolin-2-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
5,7-dimethoxy-4-chloroquinolin-2-one: Contains a chloro group instead of a trifluoromethyl group.
5,7-dimethoxy-4-phenylquinolin-2-one: Features a phenyl group at the 4th position.
Uniqueness
The presence of the trifluoromethyl group in 5,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one imparts unique electronic properties, making it more lipophilic and potentially enhancing its biological activity compared to similar compounds with different substituents.
Properties
CAS No. |
328955-83-5 |
|---|---|
Molecular Formula |
C12H10F3NO3 |
Molecular Weight |
273.21 g/mol |
IUPAC Name |
5,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C12H10F3NO3/c1-18-6-3-8-11(9(4-6)19-2)7(12(13,14)15)5-10(17)16-8/h3-5H,1-2H3,(H,16,17) |
InChI Key |
UPNRATBNCVOZSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=CC(=O)N2)C(F)(F)F)C(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















